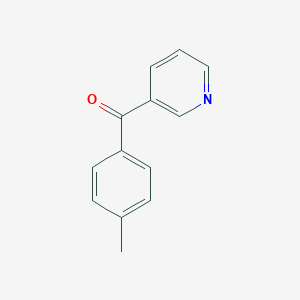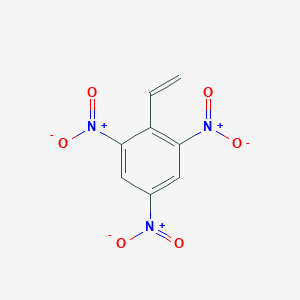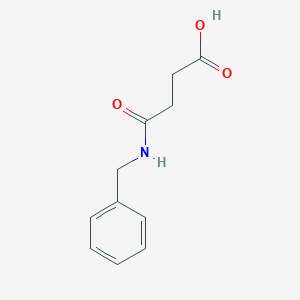
2-Fluoro-3-hydroxy-propionic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-hydroxy-propionic acid ethyl ester, also known as fluoromalonate ethyl ester or FME, is a relatively new compound that has attracted attention from researchers due to its unique properties. It is a colorless to yellowish transparent liquid with an aroma of rum, fruit, and cream . It is soluble in ethanol, acetone, ether, esters and other organic solvents, and water miscible with partial hydrolysis .
Synthesis Analysis
The synthesis of 2-fluoro-3-hydroxy-propionic acid ethyl ester involves a method disclosed in a patent . The method comprises the following steps: alternately adding oxalic acid dialkyl ester and metallic alkoxide into petroleum ether with boiling range of 30 to 120 DEG C with stirring, controlling the temperature at 0 to 80 DEG C, dripping fluoroacetic alkyl ester in 1 to 2 hours after the system is clarified, and continuously reacting for 1 to 2 hours .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-hydroxy-propionic acid ethyl ester is C5H9FO3 . The molecular weight is 136.12 g/mol .Physical And Chemical Properties Analysis
2-Fluoro-3-hydroxy-propionic acid ethyl ester has a density of 1.2±0.1 g/cm3 . Its boiling point is 212.7±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 52.2±6.0 kJ/mol . The flash point is 82.5±21.8 °C . The index of refraction is 1.401 .Wissenschaftliche Forschungsanwendungen
Inflammation Inhibition and Enzymic Racemate Resolution
2-Fluoro-3-hydroxy-propionic acid ethyl ester and its analogs have been explored for their potential in inhibiting inflammation. The synthetic approach involved the preparation of 2-aryl-2-fluoropropionic acids, which includes compounds like the methyl ester of 2-fluoro-2-(4-isobutylphenyl)propionic acid, also known as α-fluoroibuprofen. These compounds were synthesized through the treatment of ethyl α-hydroxycarboxylates or cyanohydrin O-silyl ethers with diethylaminosulfur trifluoride, followed by hydrolysis. Additionally, the methyl ester of α-fluoroibuprofen underwent enzymic racemate resolution, highlighting its potential therapeutic applications (Schlosser, Michel, Guo, & Sih, 1996).
Stereoselective Hydrolysis by Cancer Cells
The effect of fluorine substitution on ethyl phenylacetate and phenylpropionate, including compounds like ethyl 2-fluoro-2-phenylpropionate, was studied in the context of stereoselective hydrolysis by cultured cancer cells. These studies revealed that fluorinated compounds are preferentially hydrolyzed, producing carboxylic acids enriched in the R enantiomer. This stereoselectivity varied across different rat cancer cell lines, suggesting that fluorine atoms are recognized by ester hydrolases of cancer cells. This observation opens the door to developing ester-type anticancer prodrugs that are more specific to cancer cells (Yamazaki, Yusa, Kageyama, Tsue, Hirao, & Okuno, 1996).
Nitrobenzylation and Antitumor Activity
Research has also focused on the preparation of 2-hydroxy-propionic acid ethyl ester derivatives for various applications, including antitumor activity. One study described the synthesis of amino acid ester derivatives containing 5-fluorouracil, which demonstrated inhibitory effects against liver cancer cells, indicating the potential of these compounds in cancer treatment (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009). Another study involved the nitrobenzylation of α-carbonyl ester derivatives using TDAE approach, providing a pathway for the synthesis of novel compounds with potential biological activities (Giuglio-Tonolo, Terme, Médebielle, & Vanelle, 2004).
Fluorination and Polymerization Techniques
The fluorination of 1,3-dicarbonyl compounds using aqueous HF in the presence of iodosylbenzene demonstrated a simple and practical approach to synthesize fluorinated products, including ethyl 2-fluoro-2-benzolyacetate. This method presents a novel way of introducing fluorine into organic molecules, which could be applied in the synthesis of pharmaceuticals and agrochemicals (Kitamura, Kuriki, Morshed, & Hori, 2011).
Eigenschaften
IUPAC Name |
ethyl 2-fluoro-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWDFJSPDAOXMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-hydroxy-propionic acid ethyl ester | |
CAS RN |
1993-92-6 |
Source


|
| Record name | ethyl 2-fluoro-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
![4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)](/img/structure/B180681.png)






![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)


